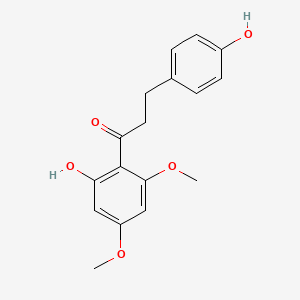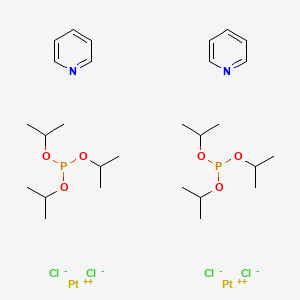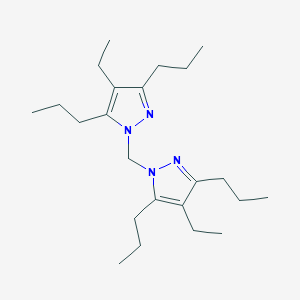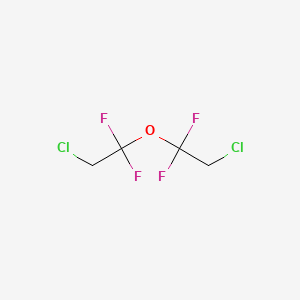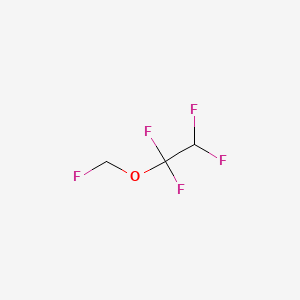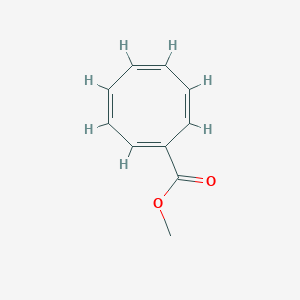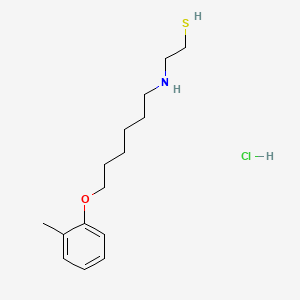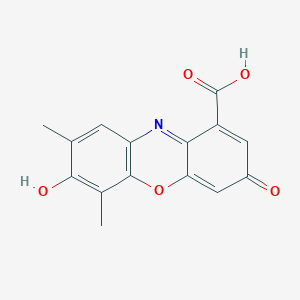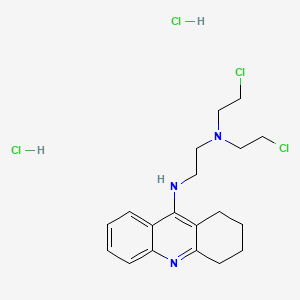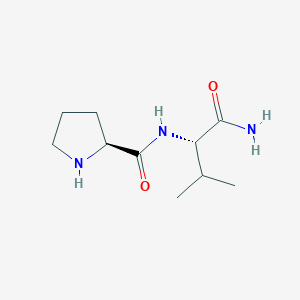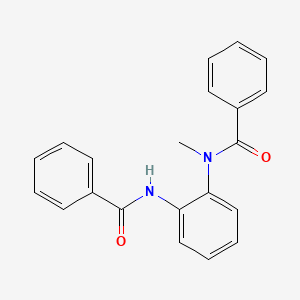
N-(2-Benzamidophenyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzamidophenyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzamidophenyl)-N-methylbenzamide typically involves the reaction of 2-aminobenzamide with N-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: N-(2-Benzamidophenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2-Benzamidophenyl)-N-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties. Studies have shown its efficacy against certain cancer cell lines and microbial strains.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. It is also studied for its potential use in drug development and formulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features make it a valuable component in material science research.
作用機序
The mechanism of action of N-(2-Benzamidophenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular processes.
類似化合物との比較
N-(2-Benzamidophenyl)-N-methylbenzamide: Unique due to its specific substitution pattern and structural features.
Benzimidazole Derivatives: Known for their antiproliferative and antimicrobial activities. They share some structural similarities but differ in their specific functional groups and biological activities.
Thiophene Derivatives: Exhibiting various pharmacological properties, including anticancer and anti-inflammatory effects. They have a different core structure but may share some functional similarities.
Uniqueness: this compound stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties
特性
CAS番号 |
38182-45-5 |
|---|---|
分子式 |
C21H18N2O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
N-[2-[benzoyl(methyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-23(21(25)17-12-6-3-7-13-17)19-15-9-8-14-18(19)22-20(24)16-10-4-2-5-11-16/h2-15H,1H3,(H,22,24) |
InChIキー |
LUBMDZYBEUVDGQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


